Benzyl 2'-methyl[1,1'-biphenyl]-2-yl ether Benzyl 2'-methyl[1,1'-biphenyl]-2-yl ether
Brand Name: Vulcanchem
CAS No.:
VCID: VC17227172
InChI: InChI=1S/C20H18O/c1-16-9-5-6-12-18(16)19-13-7-8-14-20(19)21-15-17-10-3-2-4-11-17/h2-14H,15H2,1H3
SMILES:
Molecular Formula: C20H18O
Molecular Weight: 274.4 g/mol

Benzyl 2'-methyl[1,1'-biphenyl]-2-yl ether

CAS No.:

Cat. No.: VC17227172

Molecular Formula: C20H18O

Molecular Weight: 274.4 g/mol

* For research use only. Not for human or veterinary use.

Benzyl 2'-methyl[1,1'-biphenyl]-2-yl ether -

Specification

Molecular Formula C20H18O
Molecular Weight 274.4 g/mol
IUPAC Name 1-methyl-2-(2-phenylmethoxyphenyl)benzene
Standard InChI InChI=1S/C20H18O/c1-16-9-5-6-12-18(16)19-13-7-8-14-20(19)21-15-17-10-3-2-4-11-17/h2-14H,15H2,1H3
Standard InChI Key AEVSTRIPAPWMOR-UHFFFAOYSA-N
Canonical SMILES CC1=CC=CC=C1C2=CC=CC=C2OCC3=CC=CC=C3

Introduction

Structural and Chemical Identity

Benzyl 2'-methyl[1,1'-biphenyl]-2-yl ether belongs to the biphenyl ether family, where two phenyl rings are connected by an oxygen atom. The 2'-methyl and 2-benzyloxy substituents introduce steric and electronic effects that influence reactivity. Key identifiers include:

PropertyValueSource
CAS Registry Number893739-59-8
Molecular FormulaC20H18O\text{C}_{20}\text{H}_{18}\text{O}
Molecular Weight274.4 g/mol
IUPAC Name1-(Benzyloxy)-2'-(methyl)-1,1'-biphenyl

The compound’s structure is confirmed via NMR and mass spectrometry in related isomers, such as 4-benzyloxy-3'-methylbiphenyl (CAS 893737-61-6), which shares the same molecular formula but differs in substituent positions .

Synthesis and Manufacturing

Classical Etherification Routes

Benzyl ethers are typically synthesized via Williamson ether synthesis or nucleophilic substitution. For example, benzyl methyl ether (CAS 538-86-3) is produced by reacting benzyl chloride with methanol in the presence of a base . Similarly, Benzyl 2'-methyl[1,1'-biphenyl]-2-yl ether likely forms through a coupling reaction between a biphenyl-derived alcohol and benzyl bromide.

Representative Procedure (Hypothetical):

  • Substrate Preparation: 2'-Methyl-2-hydroxybiphenyl is treated with benzyl bromide in tetrahydrofuran (THF).

  • Base Activation: Addition of potassium carbonate or triethylamine deprotonates the hydroxyl group.

  • Coupling: Refluxing at 60°C for 12 hours yields the benzyl ether .

Physicochemical Properties

Experimental data for this specific compound remain limited, but inferences are drawn from structural analogs:

PropertyValue (Analog)Source
Boiling Point~300–350°C (estimated)
SolubilityInsoluble in water; soluble in organic solvents (e.g., toluene, THF)
StabilityStable under inert conditions; sensitive to strong oxidizers

The methyl and benzyloxy groups enhance hydrophobicity, making the compound suitable for non-polar reaction environments .

Applications and Utility

Pharmaceutical Intermediates

Biphenyl ethers are pivotal in drug design, particularly in kinase inhibitors and anti-inflammatory agents. The methyl group may modulate binding affinity, while the benzyloxy moiety serves as a protecting group during synthesis .

Materials Science

In liquid crystal displays (LCDs), biphenyl derivatives exhibit mesogenic properties. The steric bulk of the benzyl group could stabilize nematic phases, though direct evidence for this compound is lacking .

Perfumery and Fragrance

Simpler benzyl ethers, like benzyl methyl ether, are precursors to benzaldehyde—a common fragrance component . While unconfirmed for this compound, structural similarity suggests potential use in high-value aroma chemicals.

Research Directions and Challenges

Catalytic Functionalization

Gold(I)-catalyzed cycloisomerization, as demonstrated for 2,3-allenylamides, could enable annulation reactions to form polycyclic structures . Testing this compound in similar conditions may yield novel heterocycles.

Isomer-Specific Studies

Positional isomers (e.g., 3'-methyl vs. 2'-methyl) exhibit distinct electronic profiles. Computational studies (DFT) could predict reactivity differences, guiding synthetic efforts .

Environmental Impact

Benzyl ethers are persistent organic pollutants. Biodegradation pathways remain unexplored for this compound, warranting ecotoxicological assays .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator